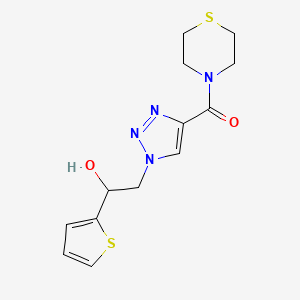

![molecular formula C14H11NO5S3 B2863036 Dimethyl 2-oxo-7-thiophen-2-yl-3,7-dihydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate CAS No. 727676-48-4](/img/structure/B2863036.png)

Dimethyl 2-oxo-7-thiophen-2-yl-3,7-dihydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene moieties with wider therapeutic activity are synthesized and investigated for more effective pharmacological activity . For instance, nitriles, esters, amides of the substituted 2-amino-1-(4,5,6,7-tetra-hydrobenzo[b]thiophen-2-yl)-4-oxo-5-(2-oxo-2-arylethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylic acids bearing the nitrile group at the thiophene ring were synthesized by the reaction of the substituted 3-(3-cyanothiophen-2-yl)iminofuran-2(3H)-ones with the appropriate cyanoacetic acid derivatives .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

This compound has been explored for its synthesis methods and structural properties. For example, a study highlighted the one-pot synthesis of tetrasubstituted thiophenes, showcasing a [3 + 2] annulation strategy that involves the synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates through the ring opening of methyl 3-amino-6-aryl-4-oxo-4H-thieno[3,2-c]pyran-2-carboxylates by alkoxide ions. This process demonstrates an efficient and economical synthesis pathway, confirmed by single crystal X-ray diffraction and spectroscopic studies (Sahu et al., 2015).

Antimicrobial and Anticancer Applications

Research into novel thiazole derivatives incorporating pyridine moiety has shown promise as antimicrobial agents. These compounds, synthesized from reactions involving thiourea and various chlorides, exhibit potential DNA gyrase inhibitory activity, which was examined through in silico molecular docking simulation. Some compounds have demonstrated good antibacterial and antifungal activities, highlighting the potential of these thiazole derivatives in medical applications (Khidre & Radini, 2021).

Chemical Probe Development

A study on the development of a coumarin-pyrazolone probe for the detection of Cr3+ ions and its application in living cells illustrates the compound's role in chemical sensing. This synthesized probe, capable of shifting color in response to Cr3+ ion presence, demonstrates significant utility in biological and environmental monitoring applications (Mani et al., 2018).

Organic Synthesis and Chemical Diversity

The compound has been utilized in generating a structurally diverse library through various alkylation and ring closure reactions. This approach has led to the creation of dithiocarbamates, thioethers, and a variety of N-alkylated and C-alkylated derivatives, showcasing the compound's versatility in contributing to the diversity of organic synthesis (Roman, 2013).

Eigenschaften

IUPAC Name |

dimethyl 2-oxo-7-thiophen-2-yl-3,7-dihydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5S3/c1-19-12(16)8-7(6-4-3-5-21-6)9-11(15-14(18)23-9)22-10(8)13(17)20-2/h3-5,7H,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOJIODIEUNZSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C(C1C3=CC=CS3)SC(=O)N2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-oxo-7-thiophen-2-yl-3,7-dihydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2862953.png)

![1-methyl-9-(3-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862955.png)

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2862956.png)

![2-{[(3-Bromobenzyl)amino]methyl}-4-chlorophenol](/img/structure/B2862962.png)

![9-(2,4-dimethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862969.png)